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Compound of Interest

Compound Name: Tris(hydroxymethyl)nitromethane

Cat. No.: B093346

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of
Tris(hydroxymethyl)nitromethane (THNM), a versatile organic compound with applications
ranging from organic synthesis to materials science. This document outlines the key
spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and
comparative analysis. Detailed experimental protocols for these techniques are also provided,
alongside a visualization of the compound's synthesis pathway.

Core Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for
Tris(hydroxymethyl)nitromethane, facilitating a clear understanding of its structural
characteristics.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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Nucleus

Solvent

Chemical Shift ()
ppm

Description

1H

DMSO-ds

5.50

Broad, exchangeable
signal corresponding
to the three hydroxyl (-
OH) protons.[1]

1H

DMSO-ds

3.60-3.45

Signal for the six
methylene (-CHz)
protons of the
hydroxymethyl
groups.[1]

13C

DMSO-ds

92.5

Resonance of the
central quaternary
carbon atom attached
to the nitro group (-
NO2).[1]

13C

DMSO-de

60.8

Resonance for the
three equivalent
carbon atoms of the
hydroxymethyl (-
CH20H) groups.[1]

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode Wavenumber (cm~1) Appearance
O-H stretch 3300 Broad

C-H stretch 2940 -
Asymmetric —NO:z stretch 1560 -

Symmetric —NO: stretch 1380 -

C-O stretch 1050 -

Data sourced from EvitaChem.[1]
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Table 3: Mass Spectrometry (MS) Data
m/z lon

Description
151 [CaHaNOs]te Molecular ion peak.[1]
Fragment resulting from the
134 [M—OH]*
loss of a hydroxyl group.[1]
Fragment resulting from the
104 [M—NOz]* .
loss of the nitro group.[1]
Fragment resulting from
57 [C3Hs0]* cleavage of C-N and C-O

bonds.[1]

Table 4: CrystallographicData

Parameter Value
Crystal System Triclinic
Space Group P1

C-N Bond Length 1.52 A

C-0 Bond Length 1.43 A
O—H---O Hydrogen Bond Length 2.60-2.80 A
Density 1.5652 g/cm3

Data sourced from EvitaChem.[1]

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic analyses of
Tris(hydroxymethyl)nitromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of
Tris(hydroxymethyl)nitromethane.
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Methodology:

Sample Preparation: A small quantity of Tris(hydroxymethyl)nitromethane is dissolved in
deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is added as an internal
standard for chemical shift referencing (& = 0.00 ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a standard NMR spectrometer
(e.g., a 300 MHz instrument).[2]

'H NMR Acquisition: The *H NMR spectrum is acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio. The spectral data is then processed, including Fourier
transformation, phase correction, and baseline correction.

13C NMR Acquisition: The 13C NMR spectrum is acquired with proton decoupling to simplify
the spectrum to single lines for each unique carbon atom. A larger number of scans is
typically required for 33C NMR due to the lower natural abundance of the 13C isotope.

Data Analysis: The chemical shifts (8) of the signals are reported in parts per million (ppm)
relative to TMS. The integration of the *H NMR signals is used to determine the relative
number of protons for each signal.

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in Tris(hydroxymethyl)nitromethane.
Methodology:

o Sample Preparation (KBr Pellet Method): A small amount of finely ground
Tris(hydroxymethyl)nitromethane is mixed with dry potassium bromide (KBr) powder. The
mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet
is then placed in the sample holder, and the FTIR spectrum is collected. The spectrum is
typically recorded over the range of 4000-400 cm~1.
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o Data Analysis: The positions of the absorption bands (in wavenumbers, cm~?) are correlated
with the characteristic vibrational frequencies of the functional groups present in the
molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of
Tris(hydroxymethyl)nitromethane.

Methodology:

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe or after separation by gas chromatography.

« lonization (Electron lonization - El): In the ion source, the sample molecules are bombarded
with a beam of high-energy electrons (typically 75 eV), leading to the formation of a
molecular ion and various fragment ions.[1]

o Mass Analysis: The positively charged ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer.

» Detection: The separated ions are detected, and their relative abundance is plotted against
their m/z ratio to generate a mass spectrum.

o Data Analysis: The peak with the highest m/z value is identified as the molecular ion peak,
which corresponds to the molecular weight of the compound. The fragmentation pattern
provides valuable information about the structure of the molecule.

Synthesis of Tris(hydroxymethyl)nitromethane

Tris(hydroxymethyl)nitromethane is synthesized via a base-catalyzed condensation reaction
between nitromethane and formaldehyde. This reaction is a classic example of a nitroaldol
(Henry) reaction.
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Caption: Synthesis of Tris(hydroxymethyl)nitromethane.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a synthesized organic compound like Tris(hydroxymethyl)nitromethane.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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